molecular formula C12H16BrNO2 B8161705 4-Bromo-N-ethyl-3-isopropoxybenzamide

4-Bromo-N-ethyl-3-isopropoxybenzamide

Cat. No.: B8161705
M. Wt: 286.16 g/mol
InChI Key: DJHUWKPXGBNYKJ-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-isopropoxybenzamide (C₁₂H₁₇BrNO₂; MW 287.17 g/mol) is a benzamide derivative featuring a bromine atom at the para position, an isopropoxy group at the meta position, and an ethyl-substituted amide moiety. The bromine atom enhances electrophilic reactivity, while the isopropoxy group contributes steric bulk, influencing solubility and target binding .

Properties

IUPAC Name

4-bromo-N-ethyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-14-12(15)9-5-6-10(13)11(7-9)16-8(2)3/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHUWKPXGBNYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)Br)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-ethyl-3-isopropoxybenzamide can be achieved through a multi-step process involving the following key steps:

    N-alkylation: The ethyl group can be introduced by reacting the amine with an ethylating agent such as ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

    Isopropoxylation: The isopropoxy group can be introduced by reacting the compound with isopropyl alcohol (C3H8O) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of 4-Bromo-N-ethyl-3-isopropoxybenzamide typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-3-isopropoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-Bromo-N-ethyl-3-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-ethyl-3-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Amide Substitution

  • Ethyl vs. Isopropyl (N-alkyl): The ethyl group in the target compound reduces steric hindrance compared to the isopropyl group in 4-Bromo-N-isopropyl-3-methoxybenzamide. This may enhance metabolic stability while slightly decreasing lipophilicity .

Alkoxy Substituents

  • Isopropoxy vs. Methoxy’s electron-donating effects may enhance resonance stabilization .
  • Isobutoxy: The isobutoxy group in ’s compound offers intermediate bulk between methoxy and isopropoxy, balancing solubility and target affinity .

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